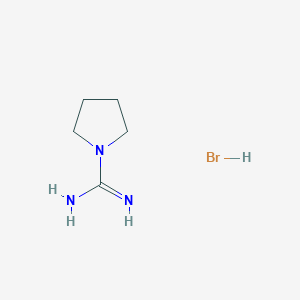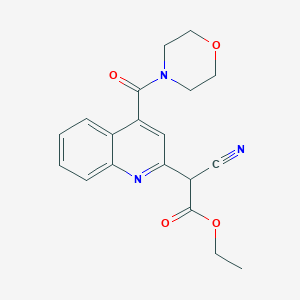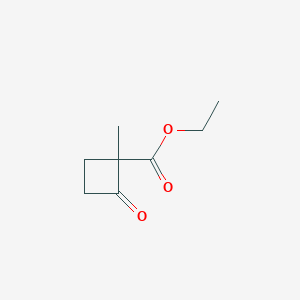![molecular formula C14H19NO3 B063214 2-[Benzoyl(butyl)amino]propanoic acid CAS No. 162152-02-5](/img/structure/B63214.png)
2-[Benzoyl(butyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzoyl(butyl)amino]propanoic acid, commonly known as BBAPA, is a chemical compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and organic solvents. BBAPA has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Mecanismo De Acción
The mechanism of action of BBAPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, BBAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BBAPA has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
BBAPA has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). BBAPA has also been shown to increase the levels of adiponectin, a hormone that plays a key role in regulating glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBAPA has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other amino acids. BBAPA is also stable under a wide range of conditions, making it suitable for use in various assays. However, one of the main limitations of BBAPA is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on BBAPA. One area of interest is the development of new drugs based on BBAPA. Researchers are investigating the potential of BBAPA derivatives as novel anti-inflammatory and anti-tumor agents. Another area of interest is the development of new materials based on BBAPA. BBAPA has been shown to have potential applications as a chiral building block in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of BBAPA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of BBAPA involves the reaction of 2-aminopropanoic acid with benzoyl chloride and butylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The product is then purified using various techniques, such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
BBAPA has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. BBAPA has also been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
162152-02-5 |
|---|---|
Nombre del producto |
2-[Benzoyl(butyl)amino]propanoic acid |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
2-[benzoyl(butyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-4-10-15(11(2)14(17)18)13(16)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,18) |
Clave InChI |
OAPIBVZHBSINEZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Sinónimos |
Alanine, N-benzoyl-N-butyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



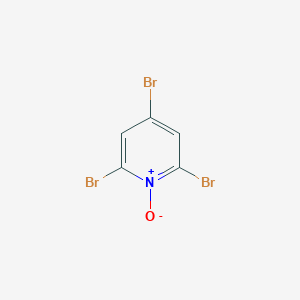
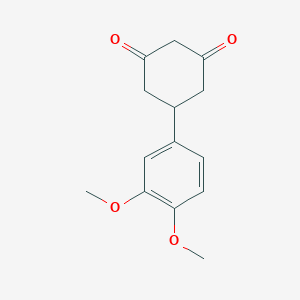
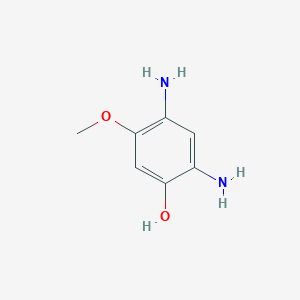
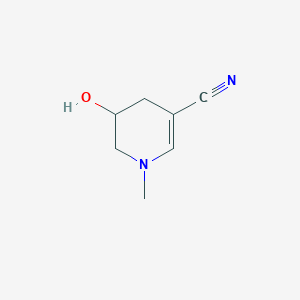
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
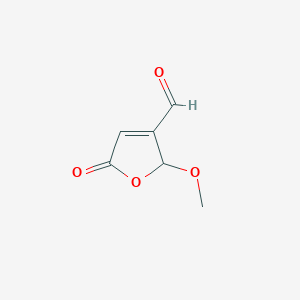
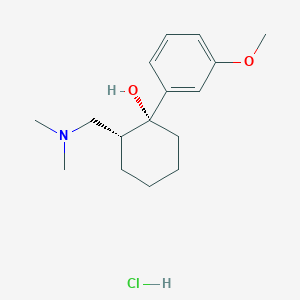
![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)

